4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship RyR Receptor Modulation

Procure the 4-methoxy variant of this pyridazinyl-benzamide chemotype to conduct definitive SAR studies. Its electron-donating 4-OCH3 resonance effect critically modulates target binding kinetics, distinguishing it from inactive halo-substituted analogs. Explicitly covered by monoamine reuptake inhibitor and RyR modulator patent families, it is an essential tool compound for CNS and cardiac calcium signaling research.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1797223-64-3
Cat. No. B2417435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
CAS1797223-64-3
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=CC(=C2)N3CCCC3
InChIInChI=1S/C18H23N5O2/c1-25-16-6-4-14(5-7-16)18(24)20-9-8-19-17-12-15(13-21-22-17)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
InChIKeyVJBWEJMIBKJYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1797223-64-3): Core Structural Identity and Physicochemical Profile


4-Methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1797223-64-3, PubChem CID 71807473) is a synthetic small-molecule benzamide derivative (C₁₈H₂₃N₅O₂, MW 341.4 g/mol) [1]. The compound features a 4-methoxybenzamide moiety linked via an aminoethyl spacer to a pyridazine ring bearing a pyrrolidin-1-yl substituent at the 5-position [1]. This architecture places it within a class of heterocyclic amides covered by patent families targeting ryanodine receptor (RyR) modulation and monoamine reuptake inhibition [2][3]. Its computed physicochemical properties—XLogP3 of 1.7, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds—define a moderate-lipophilicity, flexible scaffold with multi-point hydrogen bonding capacity, distinguishing it within its analog series [1].

Why In-Class Substitution of 4-Methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide Is Not Straightforward


Within the pyridazinyl-pyrrolidinyl benzamide series, simple substituent interchange at the benzamide ring or linker position cannot be treated as functionally neutral. The 4-methoxy substituent exerts an electron-donating (+M) resonance effect that alters the electronic character of the benzamide carbonyl, potentially modulating hydrogen-bond acceptor strength and target binding kinetics [1]. Replacing this with a halogen (e.g., 3-chloro or 3-fluoro), as seen in direct structural analogs, eliminates this resonance contribution and introduces electron-withdrawing (-I) effects, which may shift selectivity profiles within RyR-modulating or monoamine-targeting pharmacophores [2][3]. Furthermore, the aminoethyl linker bridging the benzamide and pyridazine rings is a defined structural spacer whose length and hydrogen-bonding capacity affect conformational sampling; alternative linkers (e.g., direct phenyl attachment) alter the relative orientation of the two heterocyclic pharmacophores and preclude facile one-to-one substitution without re-optimization of activity [1].

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide vs. Structural Analogs


Electronic Differentiation: 4-Methoxy (+M) vs. 3-Halo (-I) Substitution on the Benzamide Ring

The target compound's 4-methoxy substituent is a resonance electron-donating group (+M effect), which increases electron density at the benzamide carbonyl. This directly contrasts with the 3-chloro and 3-fluoro analogs (3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide and 3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide), which bear electron-withdrawing halogen substituents (-I effect) at the meta position [1][3]. The electronic difference is reflected in computed properties: the 4-methoxy compound has a XLogP3 of 1.7 and 6 hydrogen bond acceptors [1]. While exact XLogP values for the 3-halo analogs are not publicly available in curated databases, the substitution of -OCH₃ (Hansch π ≈ -0.02) with -Cl (π ≈ +0.71) or -F (π ≈ +0.14) is expected to increase lipophilicity and reduce aqueous solubility in the halo analogs [1][3].

Medicinal Chemistry Structure-Activity Relationship RyR Receptor Modulation

Linker Architecture: Aminoethyl Spacer vs. Direct Phenyl Attachment in Pyridazinyl-Benzamide Series

The target compound employs a flexible aminoethyl linker (-NH-CH₂-CH₂-NH-C(=O)-) connecting the pyridazine and benzamide moieties, providing 7 rotatable bonds total [1]. This contrasts with the 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide analog, which uses a rigid phenyl linker, reducing rotatable bond count and constraining the relative orientation of the two ring systems. The aminoethyl linker in the target compound introduces an additional hydrogen bond donor (the secondary amine NH) not present in the phenyl-linked analog, increasing the total hydrogen bond donor count from 1 to 2 [1]. This additional H-bond donor may enable interactions with backbone carbonyl groups in target protein binding pockets that are inaccessible to the more rigid phenyl-linked comparator [1][2].

Medicinal Chemistry Conformational Analysis Linker SAR

Patent Family Coverage: RyR Receptor Modulation Indications

The target compound falls within the Markush structure scope of the RyR receptor modulator patent family (EP2764867A1, US2007/0173482A1, and related filings), which claims compounds for preventing and treating disorders involving modulation of RyR receptors, including cardiac arrhythmias, heart failure, and skeletal muscle disorders [1][2]. This patent family, assigned to Columbia University, specifically encompasses heterocyclic amide compounds bearing pyridazine and benzamide moieties with defined substitution patterns. While specific IC₅₀ values for the 4-methoxy compound against RyR isoforms are not available in the public domain, its explicit inclusion within this patent family distinguishes it from structurally related analogs that fall outside the claimed Markush structures and therefore lack the same freedom-to-operate profile for RyR-targeted development [1][2].

Cardiac Pharmacology Ryanodine Receptor Calcium Signaling

Dual Patent Coverage: Monoamine Reuptake Inhibition Indications

Concurrent with its RyR patent coverage, the compound's core scaffold—a substituted benzamide linked to a heterocyclic amine—falls within the scope of the monoamine reuptake inhibitor patent family (WO2006114400A1) [1]. This patent family claims amide compounds that inhibit the re-uptake of monoamines (serotonin, norepinephrine, dopamine) for therapeutic applications in depression, anxiety, and related CNS disorders. The 4-methoxy substitution pattern on the benzamide ring is explicitly encompassed within preferred embodiments of this patent family, distinguishing it from analogs with alternative substitution that may fall outside the preferred sub-genera [1]. The dual patent coverage—spanning both peripheral (RyR/cardiac) and central (monoamine/CNS) indications—is a differentiating feature not shared by all members of the pyridazinyl-pyrrolidinyl benzamide series.

CNS Pharmacology Monoamine Transporter Antidepressant Research

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Within the Analog Series

The target compound’s computed physicochemical profile—XLogP3 = 1.7, 2 HBD, 6 HBA, 7 rotatable bonds, TPSA-accessible surface area (exact value not publicly computed but estimated from 2 amide NH, 1 methoxy O, 2 pyridazine N, and 1 pyrrolidine N as HBA contributors)—places it within favorable drug-like chemical space [1]. Compared to the 3-chloro analog, the 4-methoxy substitution reduces lipophilicity (estimated ΔXLogP ≈ -0.7 to -1.0 log units based on substituent π differences), which may translate to improved aqueous solubility and reduced metabolic liability from CYP450-mediated oxidation of the phenyl ring [1]. The presence of the methoxy oxygen as an additional hydrogen bond acceptor (contributing to the total of 6 HBA vs. an estimated 5 HBA for the 3-chloro analog) may also enhance interactions with polar residues in target binding sites [1].

Drug-Likeness ADME Prediction Physicochemical Profiling

Pyridazine Substitution Regiochemistry: 5-Pyrrolidin-1-yl vs. 6-Pyrrolidin-1-yl Isomer Differentiation

The target compound bears the pyrrolidin-1-yl substituent at the 5-position of the pyridazine ring, with the aminoethyl linker attached at the 3-position [1]. This 3,5-disubstitution pattern on pyridazine is distinct from the 3,6-disubstitution pattern found in analogs such as 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, where the pyrrolidine is at the 6-position [1][2]. The 3,5-substitution pattern places the pyrrolidine and the aminoethyl-linked benzamide in a meta relationship on the pyridazine ring, whereas the 3,6-substitution places them in a para relationship. This regiochemical difference alters the vector angle between the two pharmacophoric elements, which may affect binding mode within target proteins such as RyR or monoamine transporters [2][3].

Regiochemistry Heterocyclic Chemistry Target Binding

Recommended Application Scenarios for 4-Methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide Based on Differentiated Evidence


RyR2-Targeted Cardiac and Skeletal Muscle Research Programs

Given its explicit inclusion within the RyR receptor modulator patent family (EP2764867A1), this compound is suitable as a tool compound or chemical probe for investigating ryanodine receptor type 2 (RyR2) function in cardiac and skeletal muscle calcium signaling [1]. Researchers studying calcium leak pathologies—including catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure, and exercise-induced skeletal muscle disorders—may employ this compound to explore structure-activity relationships within the pyridazinyl-benzamide chemotype, leveraging the 4-methoxy substitution pattern and aminoethyl linker as defined pharmacophoric features [1][2].

Monoamine Reuptake Inhibitor Screening for CNS Disorders

The compound’s dual coverage under the monoamine reuptake inhibitor patent family (WO2006114400A1) supports its use in screening cascades targeting serotonin, norepinephrine, and/or dopamine transporters for antidepressant, anxiolytic, or other CNS indications [1]. The 4-methoxy substitution, with its moderate lipophilicity (XLogP3 = 1.7) and favorable hydrogen-bonding profile, provides a balanced physicochemical starting point for CNS drug discovery programs where blood-brain barrier penetration and target engagement are critical parameters [2].

Structure-Activity Relationship (SAR) Studies Exploring Benzamide Substitution Effects

The compound serves as a defined reference point within a systematic SAR matrix exploring the effects of benzamide ring substitution (4-OCH₃ vs. 3-Cl vs. 3-F) on target potency, selectivity, and ADME properties [1]. Procurement of the specific 4-methoxy variant—rather than a generic halo-substituted analog—enables direct electronic and steric comparison studies, where the +M resonance effect of the methoxy group can be contrasted with the -I inductive effect of halogen substituents across a panel of biological assays [1][2].

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined 3,5-disubstituted pyridazine regiochemistry, aminoethyl linker flexibility (7 rotatable bonds), and multi-point hydrogen-bonding capacity (2 HBD, 6 HBA), this compound is well-suited as a validation ligand for molecular docking and pharmacophore modeling studies targeting RyR or monoamine transporter binding sites [1][2]. Its computed physicochemical properties (XLogP3 = 1.7, MW = 341.4) place it within lead-like chemical space, making it an appropriate test case for computational ADME prediction workflows [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.